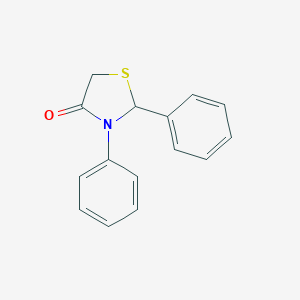

2,3-Diphenyl-4-thiazolidinone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-diphenyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIBOSWPDZUOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307450 | |

| Record name | 2,3-Diphenyl-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29291-15-4 | |

| Record name | 2,3-Diphenyl-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29291-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinone, 2,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029291154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenyl-4-thiazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenyl-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Diphenyl 4 Thiazolidinone

Established Synthetic Pathways for 2,3-Diphenyl-4-thiazolidinone and its Derivatives

The primary routes for synthesizing the this compound core involve the reaction of an amine, a carbonyl compound, and a mercapto-acid. ekb.eg This can be achieved through a two-step process or a more efficient one-pot, three-component condensation. samipubco.com The reaction is initiated by the formation of an imine (Schiff base), which is then attacked by the sulfur nucleophile of the mercapto-acid, followed by an intramolecular cyclization that eliminates a water molecule to form the thiazolidinone ring. samipubco.comsemanticscholar.org

A cornerstone in the synthesis of 4-thiazolidinones is the cyclocondensation reaction involving an aromatic amine, a carbonyl compound (like an aldehyde), and thioglycolic acid or its derivatives such as thiolactic acid. samipubco.comekb.egsmolecule.com This method is versatile, allowing for the introduction of various substituents on the phenyl rings, leading to a diverse library of 2,3-diaryl-4-thiazolidinone derivatives.

The reaction between pre-formed C-aryl-N-aryl imines (Schiff bases) and thioglycolic acid is a well-established two-step method for synthesizing 2,3-diaryl-4-thiazolidinones. researchgate.nethilarispublisher.com The imine, generated from the condensation of an aromatic aldehyde and an aromatic amine, readily reacts with thioglycolic acid. researchgate.net The sulfur atom of the thioglycolic acid acts as a nucleophile, attacking the carbon atom of the imine's C=N bond. This is followed by an intramolecular cyclization via the carboxylic acid group attacking the nitrogen atom, leading to the formation of the five-membered thiazolidinone ring upon dehydration. semanticscholar.org Solvents like toluene (B28343) are commonly used for this reaction. researchgate.net

The reaction involving 2-aminobenzenethiol and benzaldehyde (B42025) is a known route for the synthesis of benzothiazole (B30560) derivatives. ijbpas.comekb.eg The process involves a nucleophilic attack of the amino group of 2-aminobenzenethiol on the carbonyl group of benzaldehyde, which after cyclization and oxidation, yields 2-phenylbenzothiazole. ekb.eg While this reaction is primarily used for benzothiazole synthesis, it highlights the reactivity of these precursors. For the synthesis of this compound, the reactants would typically be aniline (B41778), benzaldehyde, and thioglycolic acid. samipubco.com

The reaction of Schiff bases with α-mercaptoalkanoic acids, such as thioglycolic acid, is a general and widely used method for the preparation of 2,3-disubstituted-4-thiazolidinones. ekb.egsemanticscholar.orguobaghdad.edu.iq This reaction proceeds through the nucleophilic addition of the mercapto group to the azomethine carbon of the Schiff base, followed by cyclization. semanticscholar.org The use of different α-mercaptoalkanoic acids, like thiolactic acid, allows for substitution at the C-5 position of the thiazolidinone ring. hilarispublisher.com The reaction is often carried out in solvents like dry benzene (B151609). hilarispublisher.com

The following table summarizes the synthesis of 2,3-diaryl-4-thiazolidinones from various Schiff bases and thioglycolic acid.

| Entry | Amine | Aldehyde | Product | Yield (%) |

| 1 | Aniline | Benzaldehyde | This compound | 90 thieme-connect.com |

| 2 | 4-Chloroaniline | Benzaldehyde | 2-Phenyl-3-(4-chlorophenyl)-4-thiazolidinone | 85 samipubco.com |

| 3 | 4-Methoxyaniline | Benzaldehyde | 2-Phenyl-3-(4-methoxyphenyl)-4-thiazolidinone | 82 samipubco.com |

| 4 | Aniline | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3-phenyl-4-thiazolidinone | 88 thieme-connect.com |

Various catalysts have been employed to facilitate these one-pot syntheses, including:

Anhydrous Zinc Chloride: Used in microwave-assisted synthesis in dioxane, providing excellent yields in a short reaction time (10 minutes). jocpr.com

Y(OTf)3: A Lewis acid catalyst used in tetrahydrofuran, effective at low catalyst loading (5 mol%). researchgate.net

Sodium Dodecyl Sulphate (SDS): Acts as a surfactant catalyst in aqueous media, promoting the reaction under reflux conditions. samipubco.com

Saccharomyces cerevisiae (Baker's Yeast): A biocatalyst used in an organic medium, demonstrating a green chemistry approach. researchgate.net

p-Dodecylbenzenesulfonic acid (DBSA): A Brønsted acid-surfactant catalyst that works efficiently in water at ambient temperature. rsc.org

The following table presents data from a one-pot synthesis of 2,3-diaryl-4-thiazolidinones using microwave irradiation and anhydrous zinc chloride as a catalyst. jocpr.com

| Entry | Amine | Aldehyde | Yield (%) |

| 1 | Aniline | Benzaldehyde | 85 |

| 2 | 4-Chloroaniline | Benzaldehyde | 89 |

| 3 | 4-Methoxyaniline | Benzaldehyde | 78 |

| 4 | Aniline | 4-Chlorobenzaldehyde | 82 |

Mechanochemical synthesis has emerged as a green and solvent-free alternative for the preparation of this compound and its derivatives. thieme-connect.comthieme-connect.comresearchgate.net This method involves the grinding of reactants, typically in a mortar and pestle or a ball mill, to provide the energy required for the chemical transformation. thieme-connect.comthieme-connect.com This approach is environmentally friendly as it eliminates the need for hazardous organic solvents and often reduces reaction times. thieme-connect.com

In a typical mechanochemical procedure, an imine (pre-formed from an amine and an aldehyde) is ground with thioglycolic acid and a dehydrating agent like anhydrous sodium sulfate (B86663). thieme-connect.comthieme-connect.com The reaction proceeds rapidly, with high yields of the desired 4-thiazolidinone (B1220212). For instance, the synthesis of 2,3-diphenylthiazolidin-4-one was achieved in 90% yield after grinding the corresponding imine with thioglycolic acid and sodium sulfate for 9-12 minutes. thieme-connect.com This solvent-free and catalyst-free method offers a significant advantage over conventional solution-phase synthesis. thieme-connect.com

The table below showcases the efficiency of the mechanochemical synthesis for various substituted 2,3-diphenyl-4-thiazolidinones. thieme-connect.com

| Entry | Substituent on Phenyl Ring at N-3 | Substituent on Phenyl Ring at C-2 | Time (min) | Yield (%) |

| 1 | H | H | 9 | 90 |

| 2 | 4-Cl | H | 10 | 85 |

| 3 | 4-OCH3 | H | 11 | 82 |

| 4 | H | 4-NO2 | 8 | 95 |

Condensation of 2-aminobenzenethiol with Benzaldehyde

One-Pot Multicomponent Reactions

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and expanding the scope of the this compound system.

Proposed Reaction Mechanisms for Thiazolidinone Ring Formation

The synthesis of this compound is most commonly achieved through the reaction of a Schiff base (N-benzylideneaniline) with thioglycolic acid. hueuni.edu.vnsemanticscholar.orgacs.org Several mechanistic pathways for this cyclocondensation have been proposed.

One widely accepted mechanism involves the initial formation of the Schiff base from benzaldehyde and aniline. thieme-connect.comthieme-connect.com This is followed by a nucleophilic attack of the sulfur atom from thioglycolic acid on the imine carbon of the Schiff base. thieme-connect.comthieme-connect.comresearchgate.net Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom on the carboxylic acid's carbonyl carbon, leading to the formation of the five-membered thiazolidinone ring with the elimination of a water molecule. thieme-connect.comthieme-connect.com

Another proposed pathway suggests that an amide is initially formed from the aldehyde, thioglycolic acid, and amine. This is then followed by a cyclocondensation reaction between the carbonyl group of the aldehyde and the sulfur and nitrogen atoms to yield the thiazolidinone ring. nih.gov

A third variation in the mechanism considers the initial activation of the >C=N- group of the Schiff base by a proton from thioglycolic acid. This forms an intermediate which is then attacked by the nucleophilic sulfide (B99878) to form a subsequent intermediate. hueuni.edu.vn The final ring closure then proceeds.

The rate-determining step in the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones is suggested to be the amide bond formation, which is reportedly slower compared to when an alkyl group is present on the nitrogen atom. semanticscholar.org

Influence of Catalysts and Reaction Conditions on Synthesis

The synthesis of this compound can be influenced by various catalysts and reaction conditions, with a growing emphasis on greener and more efficient methods.

Conventional methods often involve heating the reactants in a solvent like benzene, sometimes with azeotropic removal of water to drive the reaction forward. impactfactor.org However, these methods can be slow and may require harsh conditions.

More contemporary approaches have explored the use of catalysts and alternative energy sources to improve reaction efficiency. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and provide good to excellent yields of 2,3-diaryl-1,3-thiazolidin-4-ones. hilarispublisher.com

Solvent-free, mechanochemical methods, such as grinding the reactants in a mortar and pestle, have also emerged as a highly eco-friendly approach. thieme-connect.comthieme-connect.com These methods often proceed without a catalyst and at room temperature, offering easy isolation of the product. thieme-connect.comthieme-connect.com The use of a dehydrating agent like anhydrous sodium sulfate in these reactions can enhance the forward reaction by absorbing the water produced during cyclization. thieme-connect.comthieme-connect.com

The use of specific reagents can also facilitate the reaction. For example, 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) in the presence of pyridine (B92270) has been successfully used to promote the cyclization at room temperature, particularly when the amide formation is sluggish. semanticscholar.org While some traditional catalysts used for other thiazolidinones, like sodium acetate (B1210297) in acetic acid, have proven ineffective for the aldol (B89426) condensation of this compound, stronger bases like ethoxide ions have been successful. cdnsciencepub.comcdnsciencepub.com

Chemical Transformations and Derivatization Strategies for the this compound System

The this compound ring system offers sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. A key reactive site is the methylene (B1212753) group at the C-5 position. semanticscholar.org

Reactions at the C-5 Methylene Group

The hydrogen atoms of the C-5 methylene group in this compound are active due to their position between a sulfur atom and a carbonyl group, making this position nucleophilic. chemistryjournal.netresearchgate.net This activity allows for a variety of condensation reactions.

The C-5 methylene group readily undergoes Aldol condensation with various aromatic aldehydes to form 5-arylidene derivatives. thieme-connect.comcdnsciencepub.comresearchgate.net This reaction typically involves the loss of a water molecule to form an α,β-unsaturated carbonyl system. chemistryjournal.netresearchgate.net

Interestingly, the reactivity of this compound in Aldol condensations differs from other 4-thiazolidinone analogs. Common catalysts such as sodium acetate in acetic acid or piperidinium (B107235) acetate, which are effective for other thiazolidinones, fail to promote this condensation for the 2,3-diphenyl substituted compound. cdnsciencepub.comcdnsciencepub.com The successful condensation requires a stronger base, such as sodium ethoxide, to generate the anion of the thiazolidinone, which then acts as the nucleophile. researchgate.netcdnsciencepub.comcdnsciencepub.com

The reaction is typically carried out by first forming the anion of this compound with sodium ethoxide in an anhydrous solvent like benzene, followed by the addition of the aromatic aldehyde. cdnsciencepub.com This method has been successfully applied to a range of aromatic aldehydes, including anisaldehyde, p-chlorobenzaldehyde, and p-bromobenzaldehyde, to yield the corresponding 5-arylidene-2,3-diphenyl-4-thiazolidinones. cdnsciencepub.com

| Aromatic Aldehyde | Product | Catalyst/Base | Reference |

|---|---|---|---|

| Benzaldehyde | 5-Benzylidene-2,3-diphenyl-4-thiazolidinone | Sodium ethoxide | cdnsciencepub.com |

| Anisaldehyde | 5-(4-Methoxybenzylidene)-2,3-diphenyl-4-thiazolidinone | Sodium ethoxide | cdnsciencepub.com |

| p-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-2,3-diphenyl-4-thiazolidinone | Sodium ethoxide | cdnsciencepub.com |

| p-Bromobenzaldehyde | 5-(4-Bromobenzylidene)-2,3-diphenyl-4-thiazolidinone | Sodium ethoxide | cdnsciencepub.com |

The Knoevenagel condensation is another important reaction involving the active methylene group at the C-5 position of the thiazolidinone core. nih.gov This reaction involves the condensation with aldehydes or ketones, typically catalyzed by a weak base. nih.govresearchgate.net

For 4-thiazolidinones in general, the Knoevenagel condensation is a prominent method for synthesizing 5-ene-4-thiazolidinones. nih.gov The reactivity in these condensations can be influenced by the substituents on the thiazolidinone ring, with aromatic aldehydes generally giving better yields than aliphatic aldehydes or ketones. nih.gov

In the context of producing derivatives, Knoevenagel condensation of isatin (B1672199) derivatives with thiazolidinone scaffolds has been used to create hybrid molecules. biointerfaceresearch.com One proposed mechanism involves the initial Knoevenagel condensation of isatin with malononitrile (B47326), followed by a Michael-type addition of a 2-aryliminothiazolidin-4-one and subsequent elimination of malononitrile to yield the final conjugate. biointerfaceresearch.com

Aldol Condensation with Aromatic Aldehydes

Cyclization Reactions to Form Fused Heterocycles (e.g., Pyrazoline Rings)

The this compound core can serve as a precursor for the synthesis of fused heterocyclic systems. A common strategy involves the reactivity of the active methylene group at the C-5 position of the thiazolidinone ring. researchgate.net This position readily undergoes condensation with aromatic aldehydes to form 5-benzylidene derivatives. researchgate.netorientjchem.org These α,β-unsaturated carbonyl compounds, specifically 5-benzylidene-2,3-diphenyl-4-thiazolidinones, are key intermediates for subsequent cyclization reactions. researchgate.net

The reaction of these benzylidene derivatives with hydrazine (B178648) hydrate (B1144303) or its substituted analogues, such as phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine (B122626), in a suitable solvent like glacial acetic acid, leads to the formation of pyrazoline rings fused to the thiazolidinone scaffold. researchgate.netorientjchem.org This cyclization proceeds through the reaction of the hydrazine with the unsaturated carbonyl group of the benzylidene moiety. researchgate.net The resulting fused structures combine the pharmacophores of both the thiazolidinone and pyrazoline rings, which are both well-known heterocyclic systems in medicinal chemistry. orientjchem.org

For instance, the reaction of 5-benzylidene-2,3-diphenylthiazolidin-4-one with hydrazine hydrate in glacial acetic acid with sodium acetate yields the corresponding acetyl-pyrazoline derivative. researchgate.net Similarly, using phenylhydrazine or 2,4-dinitrophenylhydrazine under similar conditions results in the formation of N-phenyl and N-(2,4-dinitrophenyl) pyrazoline derivatives, respectively. researchgate.netorientjchem.org

Table 1: Synthesis of Pyrazoline-Fused 2,3-Diphenyl-4-thiazolidinones

Explore the table below to see examples of cyclization reactions starting from 5-benzylidene-2,3-diphenyl-4-thiazolidinone.

| Starting Material | Reagent | Reaction Conditions | Product | Ref. |

| 5-Benzylidene-2,3-diphenylthiazolidin-4-one | Hydrazine hydrate | Glacial acetic acid, sodium acetate, reflux | Acetyl-pyrazoline fused derivative | researchgate.net |

| 5-Benzylidene-2,3-diphenylthiazolidin-4-one | Phenylhydrazine | Glacial acetic acid, sodium acetate, reflux | N-Phenyl-pyrazoline fused derivative | researchgate.netorientjchem.org |

| 5-Benzylidene-2,3-diphenylthiazolidin-4-one | 2,4-Dinitrophenylhydrazine | Glacial acetic acid, reflux | N-(2,4-Dinitrophenyl)-pyrazoline fused derivative | researchgate.net |

| 5-(p-Methoxybenzylidene)-2,3-diphenylthiazolidin-4-one | Hydrazine hydrate | Glacial acetic acid, sodium acetate, reflux | Acetyl-pyrazoline fused derivative with p-methoxyphenyl group | orientjchem.org |

Formation of Hybrid Molecules and Conjugates based on the Thiazolidinone Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in drug design. mdpi.com The 4-thiazolidinone scaffold, including the 2,3-diphenyl substituted variant, is frequently used for creating such hybrid molecules and conjugates. mdpi.comnih.gov These hybrids aim to leverage the biological activities associated with each constituent moiety to produce compounds with potentially enhanced or novel properties. nih.gov

A notable application of this strategy is the synthesis of thiazolidinone-isatin conjugates. mdpi.combiointerfaceresearch.comnih.gov Isatin (1H-indole-2,3-dione) and its derivatives are recognized as privileged scaffolds in medicinal chemistry. nih.gov The synthesis of these hybrids often involves a one-pot, three-component reaction. For example, isatins can undergo a Knoevenagel condensation with a thiazolidinone precursor. mdpi.combiointerfaceresearch.com One approach involves the reaction of an isatin derivative, N,N'-diphenylthiourea, and bromoacetic acid in refluxing glacial acetic acid with sodium acetate to furnish 5-(2-oxoindolin-3-ylidene)-3-phenyl-2-(phenylimino)thiazolidin-4-one conjugates. mdpi.com This method demonstrates the efficient construction of complex hybrid molecules from relatively simple starting materials.

Another strategy involves a multi-step synthesis where 2-aryliminothiazolidin-4-ones are first prepared and then reacted with isatin derivatives. biointerfaceresearch.com The Knoevenagel condensation between isatins and malononitrile can produce an intermediate that subsequently reacts with a 2-aryliminothiazolidin-4-one through a Michael addition, followed by the elimination of malononitrile to yield the final 4-thiazolidinone-indolin-2-one conjugate. biointerfaceresearch.com These synthetic routes highlight the versatility of the thiazolidinone core in creating diverse hybrid structures.

Table 2: Examples of Hybrid Molecules Based on the Thiazolidinone Scaffold

The following interactive table details various hybrid molecules synthesized from thiazolidinone precursors.

| Thiazolidinone Precursor | Coupled Moiety | Synthetic Method | Resulting Hybrid Structure | Ref. |

| N,N'-Diphenylthiourea + Bromoacetic acid | Isatin | One-pot three-component reaction | 5-(2-Oxoindolin-3-ylidene)-3-phenyl-2-(phenylimino)thiazolidin-4-one | mdpi.com |

| 2-(Phenylimino)thiazolidin-4-one | Isatin + Malononitrile | Knoevenagel condensation followed by Michael addition/elimination | 5-(2-Oxoindolin-3-ylidene)-2-(phenylimino)thiazolidin-4-one | biointerfaceresearch.com |

| Primary amine + Isatin + Thioglycolic acid | Isatin | One-pot three-component reaction | Spiro[indole-thiazolidinone] | nih.gov |

| 4,5-Dihydropyrazole-1-carbothioamides + Chloroacetic acid | Aromatic aldehydes | Three-component one-pot reaction | 2-Pyrazolinyl-4-thiazolidinones | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Diphenyl 4 Thiazolidinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. For 2,3-diphenyl-4-thiazolidinone and its derivatives, both ¹H and ¹³C NMR are routinely employed to confirm their structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectra of this compound and its derivatives exhibit characteristic signals that are crucial for structural confirmation. The thiazolidinone ring protons, in particular, provide valuable diagnostic information.

The methylene (B1212753) protons at the C-5 position of the thiazolidinone ring typically appear as a pair of doublets due to geminal coupling, with chemical shifts generally ranging from δ 3.60 to 4.15 ppm. tandfonline.comthieme-connect.com For the parent this compound, these protons have been observed as doublets at approximately δ 3.83 and 3.97 ppm. sciensage.infosemanticscholar.org The proton at the C-2 position, which is a methine proton, resonates as a singlet further downfield, typically in the range of δ 5.68 to 6.63 ppm. tandfonline.comthieme-connect.com In the unsubstituted this compound, this singlet is found at around δ 6.09 ppm. sciensage.infosemanticscholar.org

Substituents on the phenyl rings can influence the chemical shifts of these protons. For instance, in N-[2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide, the C-5 methylene protons appear as two doublets at δ 3.69 and 3.83 ppm, while the C-2 methine proton is observed as a singlet at δ 6.08 ppm. tandfonline.com Similarly, for 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one, the C-2 proton appears as a broad singlet at δ 6.08 ppm, and the C-5 protons as doublets of doublets at δ 3.87 and 3.96 ppm. scispace.com

The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the region of δ 7.00 to 8.00 ppm. thieme-connect.comscispace.com The integration of these signals corresponds to the number of protons on the aromatic rings, further confirming the structure.

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

| Compound | C5-H₂ | C2-H | Aromatic-H | Other Protons |

|---|---|---|---|---|

| 2,3-Diphenylthiazolidin-4-one | 3.83 (d), 3.97 (d) sciensage.infosemanticscholar.org | 6.09 (s) sciensage.infosemanticscholar.org | 7.20-7.22 (m) semanticscholar.org | - |

| 2-(2-Nitrophenyl)-3-phenylthiazolidin-4-one | 3.90-4.00 (dd) thieme-connect.com | 6.44 (s) thieme-connect.com | 7.13-7.99 (m) thieme-connect.com | - |

| N-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 3.69 (d), 3.83 (d) tandfonline.com | 6.08 (s) tandfonline.com | 7.12-7.60 (m) tandfonline.com | 6.73 (s, COH), 10.33 (s, CONH) tandfonline.com |

| 2-(4-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one | 3.88 (d), 3.98 (dd) scispace.com | 6.04 (br d) scispace.com | 7.01-7.29 (m) scispace.com | 2.28 (s, CH₃) scispace.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Chemical Shift Assignments

The ¹³C NMR spectra provide complementary information to the ¹H NMR data, confirming the carbon skeleton of the this compound derivatives. The carbonyl carbon (C-4) of the thiazolidinone ring is particularly characteristic, appearing at a downfield chemical shift, typically in the range of δ 169 to 173 ppm. tandfonline.comccsenet.org

The C-2 carbon, situated between the sulfur and nitrogen atoms, resonates in the range of δ 62 to 66 ppm. tandfonline.comscispace.comccsenet.org The C-5 carbon, the methylene group of the ring, is found further upfield, generally between δ 30 and 38 ppm. tandfonline.comscispace.comccsenet.org For instance, in a series of 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones, the C-2, C-4, and C-5 carbons were observed at approximately δ 65 ppm, δ 171 ppm, and δ 33 ppm, respectively. scispace.com

The aromatic carbons of the phenyl rings give rise to a series of signals in the aromatic region of the spectrum, typically from δ 110 to 150 ppm. tandfonline.comccsenet.org The specific chemical shifts of these carbons are influenced by the nature and position of any substituents on the phenyl rings.

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | C2 | C4 (C=O) | C5 | Aromatic Carbons |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1,3-thiazolidin-4-one | 64.46 ccsenet.org | 171.16 ccsenet.org | 33.77 ccsenet.org | 115.10-159.09 ccsenet.org |

| 2-(4-Chlorophenyl)-3-(3-bromophenyl)-1,3-thiazolidin-4-one | 64.62 scispace.com | 170.72 scispace.com | 33.25 scispace.com | 122.61-138.71 scispace.com |

| N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 62.42 jrespharm.com | 172.06 jrespharm.com | 30.21 jrespharm.com | 127.94-144.16 jrespharm.com |

| 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one | 65.45 ccsenet.org | 170.98 ccsenet.org | 33.51 ccsenet.org | 114.10-159.88 ccsenet.org |

Advanced NMR Techniques for Structural Elucidation

While one-dimensional ¹H and ¹³C NMR are often sufficient for basic structural confirmation, more complex derivatives may require the use of advanced two-dimensional (2D) NMR techniques. ipb.pt These experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can help to definitively assign proton and carbon signals and establish connectivity within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum provides clear evidence for the key structural features.

Identification of Characteristic Functional Groups (e.g., Carbonyl Stretching)

The most prominent and diagnostic absorption in the IR spectra of 4-thiazolidinones is the strong stretching vibration (ν) of the carbonyl group (C=O) of the lactam ring. jrespharm.com This band typically appears in the region of 1655 to 1732 cm⁻¹. tandfonline.comthieme-connect.com For the parent this compound, this absorption is observed at approximately 1655 cm⁻¹. thieme-connect.com

In derivatives containing additional carbonyl groups, such as N-[2-aryl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamides, two distinct C=O stretching bands are often observed. tandfonline.comjrespharm.com One corresponds to the lactam carbonyl of the thiazolidinone ring (around 1694-1727 cm⁻¹), and the other to the amide carbonyl (around 1661-1687 cm⁻¹). jrespharm.com

Other characteristic absorptions include C-H stretching vibrations of the aromatic rings (around 3030-3053 cm⁻¹) and aliphatic C-H stretching (around 2918-2986 cm⁻¹). bsu.edu.egisca.me In derivatives with hydroxyl (O-H) or amine (N-H) groups, broad stretching bands are observed in the region of 3100-3545 cm⁻¹. tandfonline.combsu.edu.eg

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Derivatives

| Compound | C=O (Lactam) | C=O (Amide) | O-H/N-H | C-H (Aromatic) |

|---|---|---|---|---|

| 2,3-Diphenylthiazolidin-4-one | 1655 thieme-connect.com | - | - | - |

| N-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 1722 tandfonline.com | 1685 tandfonline.com | 3291 tandfonline.com | - |

| N-[2-(4-Trifluoromethylphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 1716 tandfonline.com | 1682 tandfonline.com | 3252 tandfonline.com | - |

| 2-(4-Chlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one | 1667 scispace.com | - | - | - |

Vibrational Band Assignments

Beyond the identification of key functional groups, a more detailed analysis of the IR spectrum can provide further structural information through the assignment of various vibrational bands. The C-N stretching vibration within the thiazolidinone ring is typically observed in the range of 1440-1485 cm⁻¹. researchgate.net The C-S-C stretching vibration of the thiazolidine (B150603) ring can be found around 1260-1290 cm⁻¹. researchgate.net

The region between 700 and 900 cm⁻¹ is often referred to as the "fingerprint region" and contains bands that are characteristic of the substitution pattern on the phenyl rings. For example, monosubstituted benzene (B151609) rings often show a sharp band around 750-760 cm⁻¹. researchgate.net In cases where p-substituted aldehydes are used in the synthesis of derivatives, additional bands can be observed in the 800-850 cm⁻¹ region. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its analogs. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides information about the electronic structure of the molecule.

Analysis of Electronic Absorption Bands and Exocyclic Double Bond Formation

The UV-Vis spectra of this compound derivatives typically exhibit characteristic absorption bands. For instance, derivatives of 2,3-diphenyl-5-benzylidene-4-thiazolidinone show a prominent K-band, which is associated with the conjugated system formed by the benzylidene group and the thiazolidinone ring. cdnsciencepub.com The position of this band is sensitive to the substituents on the aromatic rings. cdnsciencepub.com

The introduction of an exocyclic double bond at the C5 position, as seen in 5-arylidene derivatives, significantly influences the electronic absorption spectrum. This extension of conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. For example, the condensation of this compound with aromatic aldehydes to form 5-arylidene derivatives results in a noticeable color change and a shift in the UV-Vis absorption bands to longer wavelengths, which is indicative of the newly formed conjugated system. cdnsciencepub.com

A comparative study of 5-benzylidene derivatives of different heterocyclic cores revealed that the electron-attracting capacity of the group at the 2-position influences the position of the K band. For example, replacing a phenyl group with a thione group causes a significant bathochromic shift. cdnsciencepub.com The UV spectrum of 2,3-diphenyl-5-benzylidene-4-thiazolidinone shows a K band in a similar region to the 5-benzylidene derivatives of pseudothiohydantoin and 2,4-thiazolidinedione, although with greater intensity. cdnsciencepub.com

Below is a table summarizing the UV-Vis spectral data for some this compound derivatives:

| Compound | λmax (nm) | Solvent | Reference |

| 2,3-diphenyl-5-benzylidene-4-thiazolidinone | 323 | Not Specified | cdnsciencepub.com |

| 5-p-acetaminobenzylidenerhodanine | Not Specified | Not Specified | cdnsciencepub.com |

| 5-benzylidene derivative of pseudothiohydantoin | Not Specified | Not Specified | cdnsciencepub.com |

| 5-benzylidene derivative of 2,4-thiazolidinedione | Not Specified | Not Specified | cdnsciencepub.com |

Electronic Transitions using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational method for predicting and interpreting the electronic spectra of molecules. tandfonline.comdoi.org By calculating the excited state energies, TD-DFT can simulate UV-Vis spectra and provide detailed information about the nature of the electronic transitions, such as n → π* and π → π* transitions. doi.org

For various 4-thiazolidinone (B1220212) derivatives, TD-DFT calculations have been successfully employed to correlate theoretical spectra with experimental data. tandfonline.comresearchgate.net These studies help in assigning the observed absorption bands to specific electronic transitions within the molecule. For instance, in a study on a novel thiazolidinone derivative, TD-DFT calculations using the B3LYP functional helped in simulating the UV-Vis spectrum and understanding the transitions involved. doi.org

The choice of the DFT functional and basis set is crucial for obtaining accurate results. Different functionals, such as B3LYP, CAM-B3LYP, and PBE0, have been benchmarked against experimental data for thiazolidinone derivatives to determine the most suitable computational approach. doi.orgtandfonline.com The agreement between the calculated and experimental HOMO-LUMO energy gaps further validates the computational methodology. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for the characterization of this compound and its derivatives. It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Molecular Weight Validation and Fragmentation Pattern Analysis

The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the synthesized compound. For this compound (C15H13NOS), the calculated molecular weight is approximately 255.34 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure and provides valuable information for its identification. The fragmentation of 4-thiazolidinone derivatives is influenced by the substituents on the heterocyclic ring and the phenyl groups. semanticscholar.org Common fragmentation pathways involve the cleavage of the thiazolidinone ring and the loss of substituent groups. For instance, the mass fragmentation study of some new systems showed the molecular ion peak, with a base peak at m/e 95 and 190 (100%), where the first base peak is a 4-fluorophenyl radical and the other is a 4,4'-difluorobiphenyl (B165722) radical. scirp.org

The table below presents the mass spectrometry data for this compound:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectral Data (m/z) | Reference |

| This compound | C15H13NOS | 255.34 | [M+H]+: 256.07908, [M+Na]+: 278.06102 | nih.govuni.lu |

X-ray Crystallography

Determination of Molecular Geometry and Conformation (e.g., Envelope Conformation of Thiazolidine Ring)

X-ray diffraction studies on derivatives of this compound have revealed important details about their solid-state conformation. A key feature of the five-membered thiazolidinone ring is its non-planar nature. In many reported crystal structures, the thiazolidine ring adopts an envelope conformation. iucr.orgiucr.orgresearchgate.net

In another example, trans-2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide, the thiazolidine ring also displays an envelope conformation with the sulfur atom out of the plane of the other four atoms. nih.gov The planarity of the thiazolidine ring and its attached atoms can also be assessed, as seen in a derivative where the ring and its substituents are roughly coplanar. iucr.org These crystallographic studies are crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. iucr.orgiucr.orgnih.gov

The following table summarizes key crystallographic data for a derivative of this compound:

| Compound | Crystal System | Space Group | Conformation of Thiazolidine Ring | Reference |

| rac-cis-5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one | Monoclinic | P21/c | Envelope, with S as the flap | iucr.orgiucr.orgresearchgate.net |

| trans-2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide | Monoclinic | P21/c | Envelope, with S as the flap | nih.gov |

| (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one | Triclinic | P-1 | Not specified | tandfonline.com |

Elucidation of Stereochemistry and Isomerism (e.g., Cis Isomer Isolation)

The stereochemistry of 2,3-disubstituted 4-thiazolidinones is a critical aspect of their structural characterization. Theoretically, the presence of chiral centers can lead to the formation of diastereomers. semanticscholar.org In the case of rac-5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one, both cis and trans isomers are possible. However, studies have shown that only the cis isomer was isolated when synthesized by refluxing N-benzylideneaniline and thiolactic acid in toluene (B28343). iucr.org This preference for the cis configuration is often attributed to steric factors, where the substituents adopt positions that minimize steric hindrance. semanticscholar.org

In rac-cis-5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one, the thiazolidine ring adopts an envelope conformation with the sulfur atom as the flap. iucr.org The two phenyl rings are nearly perpendicular to each other. iucr.org The isolation of a single isomer highlights the stereoselectivity of the reaction, a crucial factor in the synthesis of specific stereoisomers. It has been noted that in 2,3-disubstituted 4-thiazolidinones, the phenyl group may favor an axial orientation to avoid steric clashes with other bulky groups. semanticscholar.org

The potential for isomerism also extends to N-acylhydrazone derivatives of 4-thiazolidinones, which can exist as geometric isomers (E/Z) around the C=N double bond and as rotamers (cis/trans) around the N-C(O) amide bond. mdpi.com However, for N-acylhydrazones derived from aromatic aldehydes, the E form is generally favored due to steric hindrance that prevents the formation of the ZN-N conformer. mdpi.com

Table 1: Crystallographic and Stereochemical Data for rac-cis-5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one iucr.org

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Conformation | Thiazolidine ring: Envelope (S atom as flap) |

| Dihedral Angle (Heterocycle/C-phenyl) | 69.75 (14)° |

| Dihedral Angle (Heterocycle/N-phenyl) | 56.56 (11)° |

| Dihedral Angle (C-phenyl/N-phenyl) | 76.04 (14)° |

| Isolated Isomer | cis |

Analysis of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, C-H···π Interactions) and Crystal Packing

The solid-state architecture of this compound and its derivatives is dictated by a network of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and C-H···π interactions, are pivotal in determining the crystal packing arrangement.

In the crystal structure of rac-cis-5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one, molecules are linked by weak C-H···O hydrogen bonds, forming chains where enantiomers alternate. iucr.org Additionally, a weak C-H···π interaction is observed, further stabilizing the crystal lattice. iucr.org Similarly, in the crystal structure of rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one 1-oxide, C-H···O interactions with an H···O distance of 2.30 Å create infinite chains. researchgate.net The packing is also supported by edge-to-face interactions between the phenyl rings of adjacent molecules. researchgate.net

The crystal structure of a 1:1 adduct of triphenyltin (B1233371) chloride with 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one (B15040783) reveals a primarily hydrophobic surface, leading to van der Waals interactions between the aromatic rings. iucr.org A single weak C-H···Cl hydrogen bond with a neighboring molecule is also present. iucr.org

In some derivatives, such as (1S,2S,5R)-5-acetylamino-4-oxo-2,3-diphenyl-1,3-thiazinan-1-ium-1-olate, both intramolecular C-H···O interactions and intermolecular N-H···O hydrogen bonds are observed, creating a two-dimensional layered structure. iucr.org The sulfoxide (B87167) oxygen in one of the independent molecules in the asymmetric unit does not participate in hydrogen bonding. iucr.org

Table 2: Intermolecular Interaction Data for Selected 4-Thiazolidinone Derivatives

| Compound | Interaction Type | Distance/Geometry | Reference |

| rac-cis-5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one | C-H···O hydrogen bonds | Forms researchgate.net chains | iucr.orgmdpi.com |

| rac-cis-5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one | C-H···π interaction | Present | iucr.orgmdpi.com |

| rac-2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one 1-oxide | C-H···O interactions | H···O distance = 2.30 Å | researchgate.net |

| rac-2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one 1-oxide | Edge-to-face π–π interactions | Inter-centroid distance = 5.021 (3) Å | researchgate.net |

| 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one adduct | C-H···Cl hydrogen bond | H···Cl = 2.76 Å, C···Cl = 3.569 (9) Å | iucr.org |

| (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | C-H···O contact | d(C10-H10·····O1¹) = 2.4260(13) Å | mdpi.com |

| (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | C-H···S contact | d(C2-H2·····S2³) = 2.9259(5) Å | mdpi.com |

| (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | π-π stacking interaction | Forms inversion dimers | mdpi.com |

Confirmation of Arylidene Configurations

For 5-arylidene-4-thiazolidinone derivatives, the configuration of the exocyclic double bond (C=C) is a key structural feature. The geometry, designated as either Z or E, is typically determined using spectroscopic methods, particularly ¹H NMR, and confirmed by X-ray crystallography.

In many 5-arylidene rhodanine (B49660) and thiazolidinone derivatives, the Z-isomer is found to be predominant and thermodynamically more stable. nih.govmdpi.com The configuration can be assigned based on the chemical shift of the vinyl proton (=CH). In the Z-configuration, this proton is deshielded by the nearby carbonyl group, causing its signal to appear at a lower field (higher ppm value) in the ¹H NMR spectrum compared to the E-isomer. mdpi.commdpi.com For instance, in (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, the vinyl proton signal at δ 7.93 ppm is indicative of the Z-configuration. mdpi.com Similarly, for a series of 5-arylidene derivatives, the methine proton signal between 7.90 and 7.95 ppm confirmed the Z-configuration. nih.gov

X-ray diffraction studies provide definitive confirmation of these assignments. For example, the crystal structure of (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one confirms that the C8 atom of the benzylidene ring and the S1 atom of the thiazolidinone ring are cis-arranged with respect to the C6=C7 double bond. mdpi.com This structural analysis provides unequivocal evidence for the Z geometry.

Table 3: ¹H NMR Chemical Shifts for Vinyl Protons in Z-Arylidene-4-Thiazolidinones

| Compound Class | Chemical Shift (δ, ppm) | Reference |

| 5-Arylidene rhodanines | 7.93 | mdpi.com |

| 5-Arylidene-4-thiazolidinone derivatives | 7.90 - 7.95 | nih.gov |

| 2-Heteroarylimino-5-arylidene-4-thiazolidinones | 7.70 - 7.98 | mdpi.com |

| 5-Arylidene-2-imino-4-thiazolidinones | 7.76 - 8.30 |

Computational and Theoretical Studies of 2,3 Diphenyl 4 Thiazolidinone and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of 2,3-Diphenyl-4-thiazolidinone and its derivatives. This quantum mechanical modeling method is instrumental in investigating the electronic structure and energetic properties of molecules, providing a foundational understanding of their geometry, reactivity, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the lowest energy state on the potential energy surface. For thiazolidinone derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311G(d,p) or 6-31G(d,p), have been successfully employed to calculate optimized molecular structures. researchgate.netresearchgate.net

The outcomes of these calculations are typically validated by comparing the theoretical geometric parameters (bond lengths and angles) with experimental data obtained from X-ray diffraction studies. For many thiazolidinone analogues, a strong correlation is observed between the computed and experimental values, affirming the accuracy of the theoretical models. researchgate.netresearchgate.netresearchgate.net For instance, the molecular structure of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile (B47326) was optimized using the DFT B3LYP/6-311G(d,p) method, with the resulting geometric parameters showing good agreement with experimental data. researchgate.net Similarly, theoretical investigations of (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one using both HF and DFT methods produced geometrical parameters consistent with those determined by X-ray diffraction. researchgate.net

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for a Thiazolidinone Analogue

| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (Å/°) |

|---|---|---|---|

| Bond Length | C=O | 1.215 | 1.233 |

| Bond Length | C-S | 1.832 | 1.850 |

| Bond Length | C-N | 1.365 | 1.375 |

| Bond Angle | C-N-C | 125.4 | 125.8 |

| Bond Angle | O=C-N | 126.1 | 126.5 |

Note: Data is illustrative and based on findings for representative thiazolidinone analogues.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, characterizing the molecule's nucleophilicity, while LUMO signifies the ability to accept an electron, indicating its electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. iucr.org For example, in the study of 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, the calculated HOMO-LUMO gap was 5.36 eV, defining the molecule as soft and reactive. iucr.org DFT calculations are widely used to determine these orbital energies and the resulting energy gap, providing insights that correlate with the compound's potential biological activity and suitability for optoelectronic applications. researchgate.nettandfonline.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Thiazolidinone Analogues

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one | -5.98 | -2.45 | 3.53 |

| 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione | -7.23 | -1.87 | 5.36 iucr.org |

| 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile | -6.54 | -2.89 | 3.65 |

Note: Values are representative and depend on the specific analogue and computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ekb.egresearchgate.net The MEP surface is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. researchgate.net In contrast, regions of positive potential, colored blue, indicate sites prone to nucleophilic attack, often located around hydrogen atoms. iucr.orgresearchgate.net

For thiazolidinone derivatives, MEP analysis helps identify the most reactive parts of the molecule. For example, in many analogues, negative regions are localized over the carbonyl oxygen and sulfur atoms, marking them as likely sites for electrophilic interaction or hydrogen bonding. iucr.orgresearchgate.net Positive potential is often found on the hydrogen atoms of the phenyl rings and the thiazolidinone core. iucr.orgbhu.ac.in This information is crucial for understanding intermolecular interactions, such as how a molecule might bind to a biological receptor. ekb.eg

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, allowing for the investigation of intramolecular charge transfer (ICT), hyperconjugative interactions, and charge delocalization. researchgate.netgrafiati.com This method analyzes the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs.

The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization and molecular stability. In studies of thiazolidinone analogues, NBO analysis has identified significant ICT interactions. For instance, in 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile, a strong stabilizing interaction of 52.48 kcal/mol was found, resulting from the delocalization of a lone pair from a nitrogen atom to an antibonding orbital of an adjacent carbon-carbon bond (LP(1)N5 → BD*(2)C10–C11). researchgate.net Such analyses are key to understanding the electronic stabilization within the molecular structure. researchgate.netresearchgate.net

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in a Thiazolidinone Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1)N5 | BD*(2)C10–C11 | 52.48 researchgate.net |

| LP(2)O2 | BD*(1)N5–C9 | 30.63 researchgate.net |

| BD(2)C17–C19 | BD*(2)C14–C15 | 23.30 researchgate.net |

Note: Data from a study on 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. researchgate.net

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

DFT calculations are also a powerful tool for predicting various spectroscopic properties, including vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netacs.org The calculated spectra can be compared with experimental results to confirm the molecular structure and aid in the assignment of spectral bands.

Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands corresponding to specific molecular motions, such as stretching and bending of bonds. researchgate.net For thiazolidinone derivatives, calculated vibrational frequencies have shown excellent agreement with experimental data, helping to assign characteristic peaks like the C=O stretching, C-H bending, and C-N stretching modes. researchgate.netacs.org Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approximation, with results often correlating well with experimental spectra. researchgate.net

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Thiazolidinone Analogue

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C-H Aromatic Stretching | 3070 | 3097 |

| C-H Aliphatic Stretching | 2944 | 2979 |

| C=O Stretching | 1710 | 1725 |

| C-H In-plane Bending | 1461 | 1475 |

Note: Data is illustrative and based on findings for 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. This technique is particularly valuable for studying the behavior of thiazolidinone derivatives in complex environments, such as in solution or when interacting with biological macromolecules like proteins. medmedchem.comresearchgate.net

MD simulations are frequently used in conjunction with molecular docking to assess the stability of a ligand-protein complex. researchgate.netresearchgate.netnih.gov After docking a thiazolidinone analogue into the active site of a target protein, an MD simulation can predict how the ligand and protein will behave over a period of nanoseconds. researchgate.netresearchgate.net These simulations provide information on the stability of the binding pose, the flexibility of the complex, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that are maintained over time. medmedchem.comuoa.gr For several thiazolidinone-based compounds designed as potential enzyme inhibitors, MD simulations have confirmed the stability of the protein-ligand complexes, supporting their potential as therapeutic agents. medmedchem.comresearchgate.netresearchgate.net

Conformational Dynamics and Stability Analysis of Compound-Protein Complexes

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of ligand-protein complexes over time, offering insights into their stability and conformational changes. nih.gov

Studies on 4-thiazolidinone (B1220212) derivatives have utilized MD simulations to assess the stability of their complexes with various protein targets. For instance, MD simulations of newly synthesized 4-thiazolidinone hybrids with DNA gyrase B showed that the complexes remained stable throughout the simulation period. researchgate.net Similarly, simulations of 1,3-thiazolidin-4-one derivatives with Aurora A kinase (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) confirmed the stability of the protein-ligand complexes, which is crucial for their potential as anticancer agents. acs.org

The root mean square deviation (RMSD) is a key metric used to evaluate the stability of these complexes. Lower RMSD values, typically below 3 or 4 Å, indicate that the complex has reached a stable equilibrium. nih.govresearchgate.net For example, the RMSD values for the complex of a 4-thiazolidinone derivative with E. coli DNA GyrB were found to be stable during a 100 ns simulation, supporting the reliability of the docking results. researchgate.net In another study, the iMODS simulation of thiazolidinone-diphenyl thioether derivatives bound to the 3AD6 protein target revealed a balanced distribution of flexible and rigid regions, contributing to strong structural stability. medmedchem.com

Analysis of Protein Movements and Flexibility in Ligand-Bound States

In a study of 4-thiazolidinone derivatives as potential anti-breast cancer agents, low-frequency modes from iMODS simulations indicated significant, large-scale protein movements. medmedchem.com These movements are thought to support the sustained and effective binding of the thiazolidinone molecules to their target. medmedchem.com The analysis of protein-ligand interactions over the course of the simulation can reveal how the flexibility of certain residues contributes to the binding affinity and specificity of the compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand ligand-protein interactions, predict binding affinities, and identify potential drug candidates.

Prediction of Ligand-Target Protein Interactions and Binding Affinities

Molecular docking studies have been instrumental in evaluating the potential of this compound analogues against various biological targets. For instance, docking of thiazolidinone-diphenyl thioether derivatives into the active site of the 3AD6 protein, a target in triple-negative breast cancer, showed stable binding with scores ranging from -8.6 to -8.8 kcal/mol. medmedchem.com Similarly, docking of novel 1,3-thiazolidin-4-one derivatives against AURKA and VEGFR-2, targets in glioblastoma, revealed strong binding affinities, with values ranging from -8.0 to -9.8 kcal/mol and -7.9 to -9.4 kcal/mol, respectively. acs.org

These predicted binding affinities often correlate with experimental results. For example, 4-thiazolidinone derivatives with potent in vitro anticancer activity against leukemic cell lines also showed favorable binding energies in docking studies. researchgate.net The binding energy values help in ranking and prioritizing compounds for further experimental testing. dergipark.org.tr

Identification of Potential Molecular Targets and Binding Sites

Molecular docking is not only used to assess binding affinity but also to identify potential molecular targets for a given compound. By screening a compound against a panel of known protein structures, researchers can hypothesize its mechanism of action. For this compound and its analogues, docking studies have identified a wide range of potential targets, including enzymes and receptors involved in cancer, inflammation, and microbial infections.

For example, docking studies have suggested that certain 4-thiazolidinone derivatives can act as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. mdpi.com The binding mode analysis revealed that these compounds occupy the ubiquinone-binding site of the enzyme. mdpi.com In another study, docking simulations identified the dihydropteroate (B1496061) synthase (DHPS) enzyme as a potential target for antimicrobial 4-thiazolidinone derivatives. tandfonline.com

The analysis of the binding site provides crucial information for structure-based drug design. For instance, observing the binding mode of a 4-thiazolidinone derivative within the active site of a target can reveal opportunities for structural modifications to enhance potency and selectivity. mdpi.com

Analysis of Hydrogen Bonds and Hydrophobic Interactions in Binding Pockets

The stability of a ligand-protein complex is determined by a network of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking provides a detailed picture of these interactions at the atomic level.

In the case of 4-thiazolidinone derivatives, both hydrogen bonds and hydrophobic interactions have been shown to be critical for their binding to various targets. For example, the binding of thiazolidinone-diphenyl thioether derivatives to the 3AD6 protein is stabilized by both types of interactions. medmedchem.com Similarly, the interaction of certain 4-thiazolidinone derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase is predominantly through hydrophobic interactions with the hydrophobic pocket. bsu.edu.eg The thiazolidinone NH group can act as a conformational lock, fitting into this pocket. bsu.edu.eg

The specific amino acid residues involved in these interactions can also be identified. For instance, docking studies of 4-thiazolidinone derivatives with human carbonic anhydrase IX (hCA IX) revealed that the substituted phenyl group of the ligand is accommodated in a hydrophobic cavity formed by residues such as Leu91, Val121, and Leu198. nih.gov In another example, the thioxothiazolidinone carbonyl of a derivative was found to form a hydrogen bond with the Ser127 residue of the target protein. vulcanchem.com

The following table summarizes the key interactions observed in docking studies of various 4-thiazolidinone derivatives with their respective targets.

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Thiazolidinone-diphenyl thioether | 3AD6 | Not specified | Hydrogen bonds, Hydrophobic | medmedchem.com |

| (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one | PGH₂ binding pocket | Ser127, Arg52, His53, Tyr130, Trp134 | Hydrogen bond, Hydrophobic, π-π stacking | vulcanchem.com |

| Arylidene thiazolidinones | EGFR-tyrosine kinase | Thr-766, Thr-830, Met-769 | Hydrogen bond, Hydrophobic | bsu.edu.eg |

| 4-Thiazolidinone derivatives | Human Dihydroorotate Dehydrogenase (hDHODH) | ALA-59, TYR-38, MET-43 | Hydrogen bond, Hydrophobic | mdpi.com |

| 2,3-dihydrothiazoles and 4-thiazolidinones | Dihydropteroate synthase (DHPS) | Asp184, Met145, Leu214, Ile143 | Water-mediated hydrogen bond, Hydrophobic | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. semanticscholar.org

For 4-thiazolidinone derivatives, QSAR studies have been employed to understand the structural features that govern their antimicrobial and anticancer activities. nih.govresearchgate.net These studies typically involve the calculation of various molecular descriptors, which quantify different aspects of the chemical structure, such as electronic properties, lipophilicity, and topology. researchgate.net

In one study, QSAR modeling of 4-thiazolidinone derivatives with antimicrobial activity revealed that the activity was governed by electronic parameters (dipole moment, energy of the highest occupied molecular orbital), a lipophilic parameter (log P), and a topological parameter (valence third-order molecular connectivity index). researchgate.net Another QSAR study on the anticancer activity of 4-thiazolidinones highlighted the importance of a hydrogen atom at the N-atom three bonds away from the thiazolidine (B150603) ring for interaction with the biological target. nih.gov

The development of robust QSAR models can significantly accelerate the drug discovery process for this class of compounds by allowing for the virtual screening of large libraries of potential derivatives and prioritizing the most promising candidates for synthesis and biological evaluation. semanticscholar.orgbohrium.com

Development of Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of novel compounds. For thiazolidinone derivatives, these models have been developed to predict a range of activities, including anticancer and anti-inflammatory effects.

One study focused on the development of QSAR models for thiazolidinone derivatives as potential anti-breast cancer agents. medmedchem.com These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. By analyzing a series of compounds with known activities, these models can identify key molecular descriptors that correlate with the desired biological effect. For instance, a QSAR model for the inhibition of soybean lipoxygenase by thiazolidinedione derivatives was developed, achieving a high correlation coefficient (R2 = 0.88), indicating its predictive power. frontiersin.org

These predictive models are not only crucial for estimating the potency of unsynthesized compounds but also for understanding the underlying mechanisms of action. For example, models developed for HIV-1 reverse transcriptase inhibitors suggested that compact, hydrophobic compounds are preferred for better inhibitory activity. researchgate.net

Identification of Key Molecular Descriptors Influencing Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. The identification of key descriptors that influence the biological activity of this compound analogues is a primary outcome of computational studies.

Several studies have highlighted the importance of specific descriptors:

Hydrophobicity: The lipophilicity of a compound, often quantified by LogP, can significantly impact its biological activity. frontierspartnerships.org For some thiazolidinone derivatives, increased lipophilicity has been correlated with enhanced absorption and protein-binding abilities. medmedchem.com

Electronic Properties: The distribution of electrons within a molecule, influenced by the presence of electron-donating or electron-withdrawing groups, plays a critical role. For example, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) on the arylidene ring at position-5 of 4-thiazolidinone derivatives was found to increase their antioxidant activity. tandfonline.com Conversely, electron-withdrawing groups at the same position decreased this activity. tandfonline.com

Steric Factors: The size and shape of the molecule and its substituents are crucial for its interaction with biological targets. Models have indicated a preference for less bulky substitutions on the peripheries of thiazolidinone compounds for better HIV-1 RT inhibitory activity. researchgate.net

Topological Descriptors: These descriptors, which describe the connectivity and branching of a molecule, have been used in QSAR models to predict the antioxidant activity of thiazolidinone derivatives. researchgate.net

The following table summarizes key molecular descriptors and their influence on the biological activity of thiazolidinone analogues based on various research findings.

| Biological Activity | Key Molecular Descriptors | Influence on Activity |

| Antioxidant | Electron-donating groups (e.g., -OH, -OCH3) at position-5 | Increased activity tandfonline.com |

| Electron-withdrawing groups at position-5 | Decreased activity tandfonline.com | |

| Anti-inflammatory | Chloro-substituted phenyl imino group at position-2 | Enhanced activity tandfonline.com |

| Anticancer | Electron-donating groups on the arylidene moiety at position-5 | Improved activity tandfonline.com |

| High lipophilicity | Enhanced absorption and protein-binding medmedchem.com | |

| HIV-1 RT Inhibition | Compactness and hydrophobicity | Better inhibitory activity researchgate.net |

| Absence of bulky substitutions | Better inhibitory activity researchgate.net |

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

Elucidation of Essential Structural Features for Biological Activity

Pharmacophore models for this compound and its analogues have been developed to elucidate the key structural features required for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ijacskros.comrjptonline.org

A typical pharmacophore for anticonvulsant activity, for example, includes features such as a hydrophobic aromatic system, a hydrogen-binding domain, an electron-donor fragment, and a distal aromatic ring. mdpi.com The 4-thiazolidinone scaffold itself is a crucial component, often acting as a central core to which various substituents are attached to modulate activity. ijacskros.comekb.eg

For anti-inflammatory activity, studies have combined pharmacophore modeling with other computational techniques like molecular docking to understand the interactions of thiazolidinone derivatives with enzymes such as cyclooxygenase (COX). ijacskros.com These models help in identifying the specific substitutions and their spatial arrangement that lead to potent and selective inhibition.

Design of Novel Analogues Based on Pharmacophore Hypotheses

Once a pharmacophore model is established and validated, it serves as a template for the design of new, potentially more active analogues. This process involves designing molecules that fit the pharmacophore hypothesis and then synthesizing and testing them.

This approach has been successfully used in the design of novel thiazolidinone derivatives with a range of biological activities. For instance, based on pharmacophore models for antitumor properties, new hybrid molecules incorporating the 4-thiazolidinone scaffold have been designed. researchgate.net Similarly, the design of new anticonvulsant agents has been guided by pharmacophore models that combine the thiazolidinone core with other heterocyclic fragments. mdpi.com

The design process often involves a cycle of computational modeling, synthesis, and biological evaluation, leading to the iterative refinement of the pharmacophore model and the development of increasingly potent compounds.

In Silico Pharmacokinetic Property Prediction (Computational Methodologies)

The prediction of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico methods offer a rapid and cost-effective way to assess the pharmacokinetic profile of compounds before they are synthesized.

Assessment of Predicted Membrane Permeability

Membrane permeability is a key factor influencing the oral bioavailability of a drug. Computational models are widely used to predict the permeability of compounds across biological membranes, such as the intestinal epithelium and the blood-brain barrier. medmedchem.comfrontiersin.org

For thiazolidinone derivatives, in silico studies have been conducted to predict their membrane permeability. These predictions are often based on physicochemical properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, which are components of Lipinski's rule of five. ekb.egpeerscientist.com

Studies on thiazolidinone-diphenyl thioether derivatives as potential anti-breast cancer agents showed moderate predicted membrane permeability, suggesting the potential for oral bioavailability. medmedchem.com Furthermore, some of these molecules were predicted to have the ability to cross the blood-brain barrier, which is a significant advantage for drugs targeting the central nervous system. medmedchem.com

The following table presents a summary of in silico predicted ADME properties for a series of thiazolidinone derivatives from a study on potential antimicrobial and antioxidant agents.

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Lipinski's Rule of Five Violations |

| Derivative 1 | 450.5 | 3.2 | 6 | 2 | 0 |

| Derivative 2 | 484.9 | 3.9 | 6 | 2 | 0 |

| Derivative 3 | 464.5 | 3.5 | 7 | 2 | 0 |

| Derivative 4 | 499.0 | 4.2 | 7 | 2 | 0 |

| Derivative 5 | 480.5 | 3.7 | 6 | 2 | 0 |

This table is a representative example based on typical data found in in silico ADME prediction studies for thiazolidinone derivatives and does not represent specific compounds from the cited literature.

These computational assessments of membrane permeability and other ADME properties are crucial for prioritizing which newly designed this compound analogues should be synthesized and advanced to further stages of drug development.

Prediction of Oral Bioavailability

The evaluation of a compound's potential to be effectively absorbed into the systemic circulation after oral administration is a critical step in the early stages of drug discovery. For this compound and its analogues, computational in silico methods are frequently employed to predict oral bioavailability, thereby identifying candidates with promising pharmacokinetic profiles and reducing later-stage attrition. dergipark.org.tr These predictions are largely based on the assessment of key physicochemical properties that influence a molecule's ability to permeate biological membranes and remain stable in the gastrointestinal tract.

A foundational guideline for this assessment is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular mass less than 500 Daltons, an octanol-water partition coefficient (Log P) not greater than 5, not more than 5 hydrogen bond donors, and not more than 10 hydrogen bond acceptors. tiu.edu.iqgardp.org Numerous computational studies on various series of 2,3-disubstituted-4-thiazolidinones have demonstrated that these compounds generally adhere to Lipinski's rule, indicating a high potential for oral bioavailability. impactfactor.orgekb.eg

Beyond Lipinski's foundational rules, other molecular descriptors are analyzed to refine the prediction of oral bioavailability. These include the Topological Polar Surface Area (TPSA), Molar Refractivity (MR), and the number of rotatable bonds. mdpi.comtandfonline.com TPSA is a crucial parameter for predicting drug transport properties, with values between 20 and 130 Ų considered optimal for good oral bioavailability. mdpi.comtandfonline.com Similarly, a molar refractivity value between 40 and 130 is indicative of adequate intestinal absorption. tandfonline.com The number of rotatable bonds, which influences molecular flexibility, should ideally be no more than 9. mdpi.com

In silico studies on various thiazolidinone analogues have shown that these compounds often exhibit favorable parameters. For instance, pharmacokinetic profiling of certain novel 4-thiazolidinone derivatives indicated moderate membrane permeability and high lipophilicity, which could enhance absorption. medmedchem.com The ADME properties of sulfanilamide-incorporated 2,3-disubstituted thiazolidin-4-ones were also predicted using computational tools and found to be satisfactory. scielo.org.co

The following table summarizes the key physicochemical properties that are computationally evaluated to predict the oral bioavailability of 4-thiazolidinone analogues.

| Parameter | Preferred Range for Oral Bioavailability | Rationale | Reference |

| Molecular Weight (MW) | < 500 g/mol | Influences diffusion and solubility. | tiu.edu.iqmdpi.com |